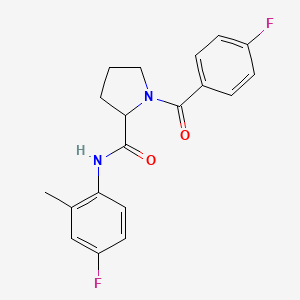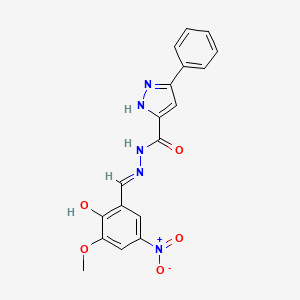
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the class of proline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit neuroprotective properties and can protect neurons from damage caused by oxidative stress. 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has also been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity. This makes 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Mechanism of Action
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide acts on the glutamate receptors by binding to the N-methyl-D-aspartate (NMDA) receptor and inhibiting its activity. This leads to a decrease in the influx of calcium ions into the neuron, which can protect the neuron from damage caused by excessive calcium influx. 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide also modulates the activity of other glutamate receptors, such as the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in synaptic plasticity.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been shown to have a number of biochemical and physiological effects. It can protect neurons from oxidative stress and excitotoxicity, which are two processes that can lead to neuronal damage. 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.
Advantages and Limitations for Lab Experiments
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has several advantages for lab experiments. It is a potent and selective modulator of glutamate receptors, which makes it a useful tool for studying the role of these receptors in synaptic transmission and plasticity. 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide is also relatively stable and can be easily synthesized in large quantities. However, 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to cells or animals. Additionally, 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide. One area of research is to further elucidate the mechanism of action of 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide on glutamate receptors. This could help to identify potential targets for therapeutic intervention in neurological disorders. Another area of research is to investigate the in vivo effects of 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide in animal models of neurological disorders. This could help to determine the potential therapeutic applications of 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide. Finally, future research could focus on developing water-soluble derivatives of 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide, which could make it easier to administer in lab experiments.
Synthesis Methods
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide can be synthesized using a multistep process that involves the reaction of 4-fluorobenzoyl chloride with 4-fluoro-2-methylphenylalanine to form an intermediate product, which is then reacted with proline to obtain 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide. The synthesis method has been optimized to obtain high yields and purity of 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide.
properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-11-15(21)8-9-16(12)22-18(24)17-3-2-10-23(17)19(25)13-4-6-14(20)7-5-13/h4-9,11,17H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVOIGNDLDBAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6011685.png)
![4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde](/img/structure/B6011693.png)

![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)

![3-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6011716.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B6011724.png)
![[2-({[5-(3-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6011735.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6011754.png)
![[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6011774.png)
![ethyl 4-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6011776.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinol](/img/structure/B6011782.png)
![(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B6011787.png)
![3-{[6-(dimethylamino)-4-pyrimidinyl]amino}-1-methyl-2-pyrrolidinone](/img/structure/B6011799.png)